

Performance Benchmark: Tribromomethylphenylsulfone in Nucleophilic Aromatic Substitution and Radical Addition Reactions

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Compound of Interest

Compound Name: Tribromomethylphenylsulfone

Cat. No.: B101507

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This guide provides a comparative analysis of the performance of **tribromomethylphenylsulfone** and its derivatives in two key reaction types: nucleophilic aromatic substitution (S_NAr) and radical addition to olefins. The objective is to offer a clear benchmark against other commonly used reagents, supported by experimental data, to aid in the selection of appropriate synthetic methodologies.

Nucleophilic Aromatic Substitution (S_NAr): The Activating Power of the Tribromomethylsulfonyl Group

The tribromomethylsulfonyl group (-SO₂CB₃), in conjunction with a nitro group, serves as a powerful activating group in nucleophilic aromatic substitution reactions. In the model substrate, 4-chloro-3-nitrophenyl tribromomethyl sulfone, the chlorine atom at the 4-position is readily displaced by a variety of nucleophiles in high yields.

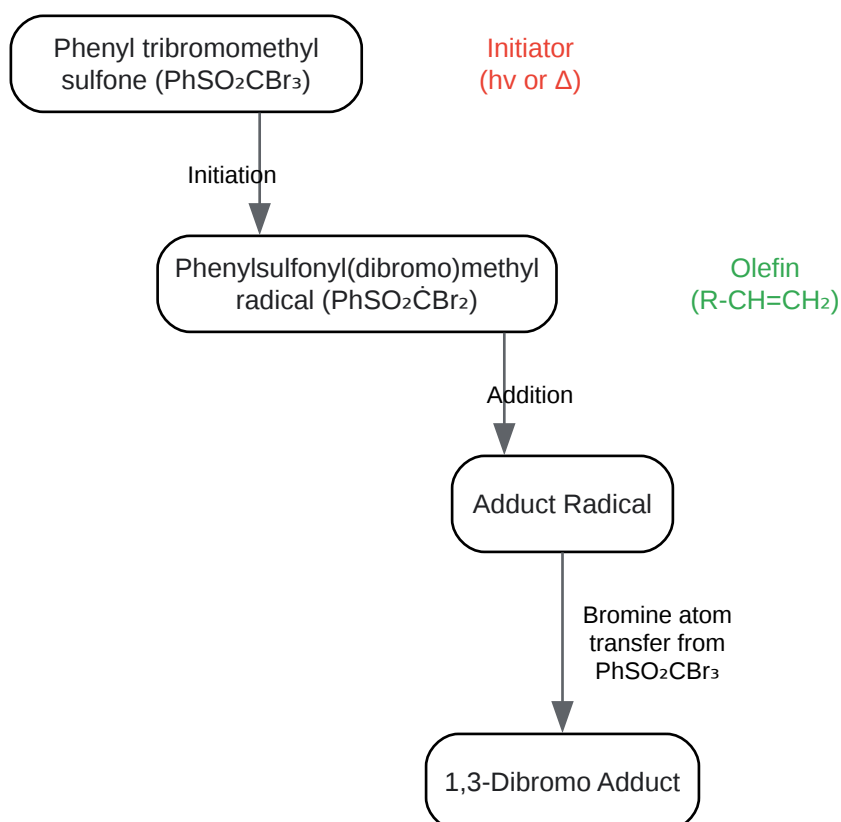
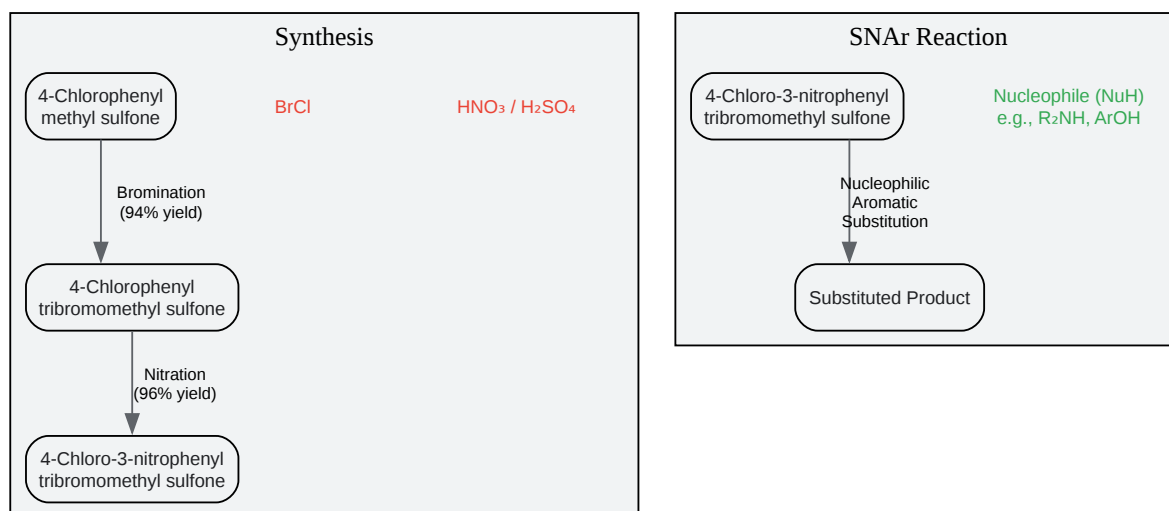
Comparative Performance in S_NAr Reactions

The following table summarizes the performance of 4-chloro-3-nitrophenyl tribromomethyl sulfone in S_NAr reactions with various nucleophiles and compares it with analogous substrates where the activating group is varied.

Activating Group	Nucleophile	Reaction Conditions	Yield (%)	Reference
-SO ₂ CBr ₃	Ammonia (25% aq.)	Dioxane, 60 °C, 4 h	93	[1][2]
-SO ₂ CBr ₃	Hydrazine hydrate	THF, rt, 1.5 h	94	[1][2]
-SO ₂ CBr ₃	Cyclohexylamine	Toluene, K ₂ CO ₃ , reflux, 3 h	95	[1][2]
-SO ₂ CBr ₃	Diethylamine	Toluene, K ₂ CO ₃ , reflux, 3 h	87	[1][2]
-SO ₂ CBr ₃	Pyrrolidine	Toluene, K ₂ CO ₃ , reflux, 3 h	92	[1][2]
-SO ₂ CBr ₃	Piperidine	Toluene, K ₂ CO ₃ , reflux, 3 h	94	[1][2]
-SO ₂ CBr ₃	Morpholine	Toluene, K ₂ CO ₃ , reflux, 3 h	92	[1][2]
-SO ₂ CBr ₃	Phenol	DMF, K ₂ CO ₃ , 100 °C, 4 h	96	[1][2]
-CF ₃	Ammonia	Not specified	-	Data not found
-CCl ₃	Ammonia	Not specified	-	Data not found

Data for direct comparison with -CF₃ and -CCl₃ activating groups on the 4-chloro-3-nitrophenyl scaffold with the same nucleophiles was not readily available in the searched literature. The high yields obtained with the -SO₂CBr₃ group highlight its strong activating effect.

Synthesis and S_NAr Reaction Pathway of 4-Chloro-3-nitrophenyl Tribromomethyl Sulfone



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References

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